molecular formula C49H84N2O18 B050267 Spiramycin adipate CAS No. 68880-55-7

Spiramycin adipate

Katalognummer B050267
CAS-Nummer: 68880-55-7
Molekulargewicht: 989.2 g/mol
InChI-Schlüssel: PLQDGTZICFBBSO-DPUAUXBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Spiramycin adipate's synthesis involves several key steps, including the formation of molecularly imprinted polymers (MIPs) that exhibit high affinity and selectivity towards spiramycin. These MIPs are created through noncovalent bulk polymerization techniques, optimizing conditions to achieve polymers with the best recognition efficiency for spiramycin. This approach demonstrates the complexity and specificity of synthesizing compounds that can interact effectively with spiramycin (García Mayor et al., 2017).

Molecular Structure Analysis

The molecular structure of spiramycin includes a polyketide lactone ring, known as platenolide, to which three deoxyhexose sugars are attached. This structure is crucial for its antibiotic activity. The biosynthetic gene cluster for spiramycin spans over 85 kb of DNA and involves numerous genes that contribute to the formation of this complex molecular structure. Understanding the gene cluster provides insights into the molecular assembly of spiramycin and its derivatives, including spiramycin adipate (Karray et al., 2007).

Chemical Reactions and Properties

Spiramycin undergoes various chemical reactions, particularly in the context of its interaction with ribosomes to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunits, affecting the translocation process crucial for protein assembly. This binding is highly specific and involves a 1:1 stoichiometry, illustrating the chemical interactions that define spiramycin's antibacterial properties (Brisson-Noel et al., 1988).

Physical Properties Analysis

The physical properties of spiramycin, such as solubility and stability, are influenced by its molecular structure. Although specific studies on spiramycin adipate's physical properties are limited, spiramycin's behavior in various media, including its solubility in water and stability under different conditions, provides a basis for understanding the physical characteristics of its derivatives.

Chemical Properties Analysis

Spiramycin's chemical properties, including its reactivity and interaction with biological molecules, are closely related to its efficacy as an antibiotic. The electrochemical study of spiramycin highlights its reduction potential and the mechanisms through which it interacts with microbial cells. Such studies shed light on the chemical behavior of spiramycin and its derivatives in biological environments, offering insights into their mechanisms of action (Youssef & Maher, 2010).

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics/Pharmacodynamics Modeling of Spiramycin against Mycoplasma synoviae in Chickens

    • Application Summary : This research aimed to assess the pharmacokinetics/pharmacodynamics (PK/PD) and tissue residues of spiramycin in chickens .
    • Methods : The PK of spiramycin were determined in 12 chickens using a parallel study design in which each group of chickens (n = 6) received a single dose of spiramycin at 17 mg/kg intravenously (IV) or orally .
    • Results : The area under the plasma concentration–time curve values were 29.94 ± 4.74 and 23.11 ± 1.83 µg*h/mL after IV and oral administrations, respectively. The oral bioavailability was 77.18%. The computed withdrawal periods of spiramycin were 11, 10, and 7 days for liver, muscle, and skin and fat, respectively .
  • Voltammetric Assay for Spiramycin Based on Activated Glassy Carbon Electrode

    • Application Summary : A simple, cost-effective, and efficient differential pulse voltammetric (DPV) assay for monitoring spiramycin adipate (SPA) in its dosage forms, urine, and milk samples at an activated glassy carbon electrode (GCE) was developed .
    • Methods : GCE was electrochemically activated by anodization at a high positive voltage (2.5 V). The activated glassy carbon electrode (AGCE) was surface characterized, optimized, and utilized for the electrochemical assay of SPA .
    • Results : Under optimum conditions, the oxidation peak current exhibited two linear ranges of 80 nm to 0.8 μM and 0.85–300 μM with a lower limit of detection (LOD) of 20 nM .
  • Treatment of Bronchopulmonary Infections in Adults

    • Application Summary : Spiramycin adipate has been used to treat bronchopulmonary infections in adults .
  • Treatment of Toxoplasmosis

    • Application Summary : Spiramycin adipate is used to treat toxoplasmosis, a parasitic disease caused by Toxoplasma gondii .
  • Treatment of Various Bacterial Infections

    • Application Summary : Spiramycin adipate is a macrolide antimicrobial agent with activity against Gram-positive cocci and rods, Gram-negative cocci and also Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii and Cryptosporidium .
  • Study of Septicemia in Mice

    • Application Summary : Spiramycin adipate has been used to study septicemia in mice .
  • Monitoring of Spiramycin in Urine and Milk Samples

    • Application Summary : A differential pulse voltammetric (DPV) assay for monitoring spiramycin adipate (SPA) in its dosage forms, urine, and milk samples at an activated glassy carbon electrode (GCE) was developed .
    • Methods : GCE was electrochemically activated by anodization at a high positive voltage (2.5 V). The activated glassy carbon electrode (AGCE) was surface characterized, optimized, and utilized for the electrochemical assay of SPA .
    • Results : Under optimum conditions, the oxidation peak current exhibited two linear ranges of 80 nm to 0.8 μM and 0.85–300 μM with a lower limit of detection (LOD) of 20 nM .
  • Treatment of Toxoplasmosis in Pregnancy

    • Application Summary : Spiramycin is used for the treatment of acute acquired toxoplasmosis in pregnancy by preventing the transmission to the fetus since it is concentrated in placenta tissue .
  • Treatment of Various Infections of Soft Tissues

    • Application Summary : Spiramycin is used to treat various infections of soft tissues .

Zukünftige Richtungen

Spiramycin adipate has been found to be an appropriate first-line treatment of acute bronchial and/or pulmonary infections in adults . While it is inferior to benzylpenicillin against Mycoplasma, Chlamydia, and Legionella, spiramycin is as active as, and better tolerated than, erythromycin .

Eigenschaften

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQDGTZICFBBSO-DPUAUXBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CC[C@@H]([C@H](O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiramycin adipate

CAS RN

68880-55-7
Record name Spiramycin adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068880557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiramycin, hexanedioate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramycin adipate
Reactant of Route 2
Spiramycin adipate
Reactant of Route 3
Spiramycin adipate
Reactant of Route 4
Spiramycin adipate
Reactant of Route 5
Spiramycin adipate
Reactant of Route 6
Spiramycin adipate

Citations

For This Compound
121
Citations
EM Boyd - Canadian Medical Association Journal, 1958 - ncbi.nlm.nih.gov
… sites of injection of spiramycin adipate. SUMMARY Spiramycin adipate injected subcutaneously … a generalized toemia due to chronic administration of toxic doses of spiramycin adipate. …
Number of citations: 7 www.ncbi.nlm.nih.gov
HF El Sanabary, MM Fouad, SA Abdel Razeq… - 2018 - repository.msa.edu.eg
… spiramycin adipate determination at 232 nm t -HCl, both at 282, 286, 321, 324, 345 and 364 nm. Method B w through which spiramycin adipate … to determine spiramycin adipate only in …
Number of citations: 0 repository.msa.edu.eg
AS Abou-Elyazed, EA Gomaa… - Int. J. Adv. Sci. Tech …, 2017 - researchgate.net
… 298.15 K in the absence and in the presence of Spiramycin adipate (SA) antibiotic. From the … The interaction of Spiramycin adipate with bulk and nano- CuSO4 in mixed solvent (MeOH-…
Number of citations: 2 www.researchgate.net
M Kitzis, JF Desnottes, D Brunel… - Journal of …, 1988 - academic.oup.com
… Spiramycin adipate was administered by infusion over 1 h. The first group of six patients (TI) received 500 mg spiramycin the day before the surgical procedure, about 16 h before and …
Number of citations: 6 academic.oup.com
HAM Noureldin, AM Abdel-Aziz, MM Mabrouk… - RSC …, 2023 - pubs.rsc.org
… A simple, cost-effective, and efficient differential pulse voltammetric (DPV) assay for monitoring spiramycin adipate (SPA) in its dosage forms, urine, and milk samples at an activated …
Number of citations: 5 pubs.rsc.org
A Franklin, M Horn af Rantzien, N Obel… - American journal of …, 1986 - europepmc.org
… Concentrations of benzylpenicillin and spiramycin adipate were determined in bovine plasma … After IV administration of spiramycin adipate, the lymph concentration was almost identical …
Number of citations: 35 europepmc.org
J Nicolet, PA De Meuron - Cahiers de Medecine Veterinaire, 1970 - cabdirect.org
Investigations into the causes of outbreaks of pneumonia in fattening calves showed a common pattern of virus, secondary bacteria and mycoplasms; in almost all the infected premises …
Number of citations: 2 www.cabdirect.org
AOE Demerdash, SAA Razeq, MM Fouad… - … Research Journal of Pure …, 2018
Number of citations: 7
O Rolin, E Bouveret, DH Bouanchaud - Pathologie-biologie, 1986 - europepmc.org
… In 21 independent experiments, ED50S of spiramycin adipate by the subcutaneous route … These results are consistent with the high serum peak concentrations of spiramycin adipate …
Number of citations: 4 europepmc.org
N Hjorth, K Weismann - Acta Dermato-venereologica, 1973 - medicaljournalssweden.se
… Spiramycin adipate and tylosin tartrate are given rnainly as injections or as additives to drinking water. For these purposes the substances are marketed in vials with sterile solutions for …
Number of citations: 37 medicaljournalssweden.se

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.